Methyl 1-(2-hydroxyethyl)piperidine-4-carboxylate
Overview
Description
“Methyl 1-(2-hydroxyethyl)piperidine-4-carboxylate” is a chemical compound with the CAS Number: 99065-80-2 . It has a molecular weight of 187.24 and is in liquid form .
Synthesis Analysis
This compound can be synthesized through various methods. For instance, it can be used as a reactant for C-2 arylation of piperidines through directed transition metal-catalyzed sp3 C-H activation . It is also used as a reactant for the synthesis of antitubercular agents, aminopyrazine inhibitors, and orally available naphthyridine protein kinase D inhibitors .Molecular Structure Analysis
The IUPAC name of this compound is “methyl 1-(2-hydroxyethyl)-4-piperidinecarboxylate” and its InChI Code is "1S/C9H17NO3/c1-13-9(12)8-2-4-10(5-3-8)6-7-11/h8,11H,2-7H2,1H3" .Chemical Reactions Analysis
“this compound” is a reactant for C-2 arylation of piperidines through directed transition metal-catalyzed sp3 C-H activation . It is used as a reactant for the synthesis of antitubercular agents, aminopyrazine inhibitors, and orally available naphthyridine protein kinase D inhibitors .Physical and Chemical Properties Analysis
“this compound” is a liquid . It has a molecular weight of 187.24 and is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
CO2 Absorption Characteristics of Piperidine Derivatives
A study investigated the CO2 absorption characteristics of various piperidine derivatives, including those with hydroxyalkyl substituents like Methyl 1-(2-hydroxyethyl)piperidine-4-carboxylate. It was found that structural variations in piperidine derivatives impact their CO2 absorption capacity and the formation of carbamate derivatives upon CO2 absorption. The study highlights the importance of the chemical structure in determining the efficiency of CO2 capture and the kinetic favorability of carbamate formation, providing insights into the potential environmental applications of these compounds in carbon capture technologies (Robinson, McCluskey, & Attalla, 2011).
Asymmetric Synthesis of Piperidine Derivatives
Research into the asymmetric synthesis of piperidine derivatives demonstrates the versatility of using this compound as a building block for creating biologically interesting polysubstituted piperidines. These compounds have potential applications in medicinal chemistry, showcasing the compound's utility in synthesizing complex molecules with precise stereochemical control, which can be crucial for the development of new pharmaceuticals (Salgado et al., 2019).
Novel Piperidine-Fused Compounds
The synthesis of novel piperidine-fused benzoxazino- and quinazolinonaphthoxazines from compounds related to this compound was explored. These compounds, obtained in diastereopure form, underwent thorough conformational studies. Such research contributes to the field of organic chemistry by providing new insights into the synthesis and structural analysis of piperidine derivatives, expanding the library of compounds available for further pharmaceutical and chemical research (Csütörtöki et al., 2012).
Molecular Structure Analysis
A study reported the synthesis and molecular structure analysis of (E)-Methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate, a compound closely related to this compound. This research highlights the importance of hydrogen bonding and C-H…π interactions in stabilizing the crystal structure of such compounds. Understanding these interactions is crucial for the design and development of new materials with specific physical and chemical properties (Khan et al., 2013).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that this compound is a member of the piperidine chemical family . Piperidines are structural components of piperine, which is a plant extract from the genus Piper, or pepper .
Mode of Action
It is presumed that this compound interacts with the olfactory system consisting of odorant receptors (ORs) that need a common co-receptor (ORCO), and of ionotropic receptors (IR) . This interaction leads to the inability of certain organisms, such as insects, to recognize their host’s cues .
Biochemical Pathways
It is known that this compound is expected to stimulate the sensory hairs on the antennae of insects , which suggests that it may affect the olfactory signaling pathways in these organisms.
Pharmacokinetics
It is known that this compound is a liquid at room temperature , which suggests that it may be absorbed through the skin or mucous membranes.
Result of Action
It is known that this compound can interfere with the ability of certain organisms, such as insects, to recognize their host’s cues . This suggests that it may have a disruptive effect on the behavior of these organisms.
Properties
IUPAC Name |
methyl 1-(2-hydroxyethyl)piperidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-13-9(12)8-2-4-10(5-3-8)6-7-11/h8,11H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBMXGNXYBMWVRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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